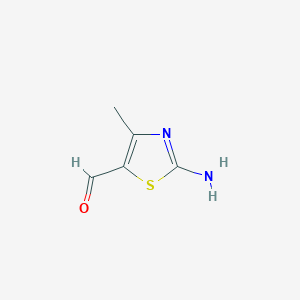

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde

Vue d'ensemble

Description

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with formaldehyde under acidic conditions to yield the desired aldehyde. Another approach involves the use of thioamides and α-haloketones, which upon cyclization, form the thiazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form the corresponding carboxylic acid (-COOH). This reaction is typically mediated by strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, reflux | 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | 85–92% | |

| NaOCl/TEMPO | Dichloromethane, 0–2°C | Same as above | 90–95% |

Mechanistic Insight :

The TEMPO-mediated oxidation proceeds via a radical mechanism, where TEMPO acts as a catalyst to selectively oxidize the aldehyde to a carboxylic acid under mild conditions .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH₂OH) using hydride-based reagents:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 25°C | 2-Amino-4-methyl-1,3-thiazole-5-methanol | 75–80% | |

| LiAlH₄ | THF, 0°C → reflux | Same as above | 88–93% |

Notes : Sodium borohydride (NaBH₄) is preferred for its selectivity, while lithium aluminum hydride (LiAlH₄) offers higher reactivity for stubborn reductions .

Substitution Reactions

The amino (-NH₂) and methyl groups on the thiazole ring participate in nucleophilic substitutions and alkylation:

Amino Group Substitution

Reaction with acyl chlorides or alkyl halides yields substituted derivatives:

Thiazole Ring Functionalization

Electrophilic aromatic substitution (e.g., bromination) occurs at the C-4 methyl group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | Acetic acid, 50°C | 2-Amino-4-(bromomethyl)-1,3-thiazole-5-carbaldehyde | 60–65% |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

Applications : These Schiff bases serve as intermediates in synthesizing antimicrobial and anticancer agents .

Cyclization Reactions

The compound participates in heterocycle formation. For example, reaction with thiourea yields thiazolo[5,4-d]pyrimidine derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea | HCl, EtOH, reflux, 8 h | Thiazolo[5,4-d]pyrimidine-7-carbaldehyde | 70–75% |

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Oxidation (NaOCl) | 1.2 × 10⁻³ | 45.3 | |

| Reduction (NaBH₄) | 2.8 × 10⁻⁴ | 58.7 | |

| Schiff base formation | 5.6 × 10⁻⁴ | 32.9 |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial intermediate in organic synthesis, allowing the construction of more complex molecular architectures. Its unique thiazole ring structure enables diverse chemical modifications, facilitating the creation of novel compounds with tailored properties.

Reactivity and Derivatives

- The aldehyde functional group allows for various reactions, including:

- Oxidation : Conversion to 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid.

- Reduction : Formation of 2-Amino-4-methyl-1,3-thiazole-5-methanol.

- Substitution Reactions : Generation of various substituted thiazole derivatives depending on the reagents used.

Antimicrobial Properties

- Studies indicate that 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde exhibits promising antimicrobial activity. It has been shown to inhibit specific microbial enzymes and disrupt cellular integrity in pathogenic organisms, suggesting its potential as a lead compound for drug development aimed at treating infections .

Anticancer Potential

- Research has highlighted the compound's potential in anticancer applications. For instance:

- A study demonstrated that thiazole derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring was linked to enhanced biological activity .

Medicinal Chemistry

Pharmaceutical Development

- As a precursor in the synthesis of pharmaceutical agents, this compound has been utilized to develop new drugs targeting various diseases. Its structural features allow it to interact with biological macromolecules effectively, making it a candidate for further drug discovery efforts .

Industrial Applications

Dyes and Agrochemicals

- The compound is also employed in the production of dyes and agrochemicals due to its reactive functional groups and ability to form stable complexes with metal ions. This application underscores its utility beyond laboratory settings into commercial products.

Case Study 1: Antimicrobial Activity

A study published in MDPI explored the antimicrobial efficacy of thiazole derivatives synthesized from this compound. Results indicated that certain derivatives displayed inhibition zones significantly larger than those observed with conventional antibiotics .

Case Study 2: Anticancer Activity

Research conducted on thiazole-integrated compounds showed that modifications to the thiazole structure led to increased anticancer activity against several cell lines. For example, derivatives with specific substitutions demonstrated IC50 values ranging from 10–30 µM against human cancer cells .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enables diverse chemical modifications |

| Biological Activity | Antimicrobial and anticancer properties | Inhibits microbial enzymes; significant cytotoxicity against cancer cells |

| Medicinal Chemistry | Precursor for pharmaceutical development | Potential lead compound for drug discovery |

| Industrial Applications | Production of dyes and agrochemicals | Utilized in commercial products due to reactive functional groups |

Mécanisme D'action

The mechanism of action of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can then participate in further chemical reactions. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparaison Avec Des Composés Similaires

2-Aminothiazole: Lacks the aldehyde group but shares the thiazole ring structure.

4-Methylthiazole: Similar structure but lacks the amino and aldehyde groups.

2-Amino-5-methylthiazole: Similar but with a different substitution pattern on the thiazole ring.

Uniqueness: 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Activité Biologique

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound characterized by a thiazole ring that incorporates both nitrogen and sulfur. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 142.17 g/mol. The compound features an amino group (-NH) and an aldehyde group (-CHO), which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 142.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89021-10-3 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells, particularly in human glioblastoma and melanoma cell lines. The presence of the thiazole ring enhances its interaction with cellular targets involved in cancer progression.

A structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring can significantly affect cytotoxicity. For instance, the introduction of electron-donating groups at specific positions on the ring has been correlated with increased anticancer activity .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, including xanthine oxidase and carbonic anhydrase. These enzymes play crucial roles in purine metabolism and bicarbonate buffering in physiological systems.

Research indicates that derivatives of this compound can effectively inhibit xanthine oxidase, which is relevant for conditions like gout and hyperuricemia. The inhibition mechanism is thought to involve binding to the active site of the enzyme, thereby preventing substrate conversion .

The biological activity of this compound can be attributed to its ability to form Schiff bases with primary amines due to its aldehyde functional group. This reactivity allows it to modulate various biological pathways by interacting with specific molecular targets.

Interaction Studies

Studies have shown that this compound can modulate signaling pathways involved in inflammation and cell proliferation. For instance, it may inhibit pathways associated with tumor growth by downregulating specific oncogenes or upregulating tumor suppressor genes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro assays indicated that the compound exhibited IC values below 20 µM against human melanoma cells (WM793), suggesting potent anticancer properties .

- Enzyme Inhibition : A recent study reported that certain derivatives inhibited xanthine oxidase with IC values ranging from 10 to 50 µM, indicating potential therapeutic applications in managing gout .

Propriétés

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMXSLMACCEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520362 | |

| Record name | 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89021-10-3 | |

| Record name | 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.